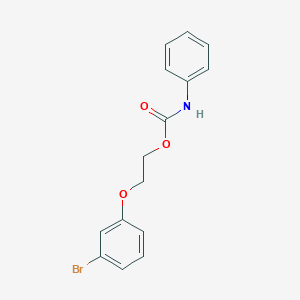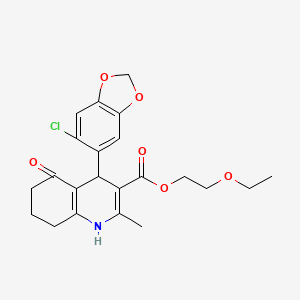![molecular formula C18H25FN4O4 B5151831 ethyl 4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-1-piperazinecarboxylate](/img/structure/B5151831.png)
ethyl 4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-1-piperazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-1-piperazinecarboxylate, also known as EFNP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EFNP is a piperazine derivative that has been synthesized through a multi-step process.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-1-piperazinecarboxylate has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of ethyl 4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-1-piperazinecarboxylate is in the field of medicinal chemistry. ethyl 4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-1-piperazinecarboxylate has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. ethyl 4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-1-piperazinecarboxylate has also been shown to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Wirkmechanismus
The mechanism of action of ethyl 4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-1-piperazinecarboxylate is not fully understood, but it is believed to involve the inhibition of various cellular processes. ethyl 4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-1-piperazinecarboxylate has been shown to inhibit the activity of DNA topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. ethyl 4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-1-piperazinecarboxylate has also been shown to inhibit the activity of protein kinase C, which is an enzyme that is involved in various signaling pathways in cells.
Biochemical and Physiological Effects
ethyl 4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-1-piperazinecarboxylate has been shown to exhibit various biochemical and physiological effects. ethyl 4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-1-piperazinecarboxylate has been shown to induce apoptosis, which is a process of programmed cell death. ethyl 4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-1-piperazinecarboxylate has also been shown to inhibit angiogenesis, which is the formation of new blood vessels. ethyl 4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-1-piperazinecarboxylate has also been shown to induce cell cycle arrest, which is a process of halting cell division.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-1-piperazinecarboxylate has several advantages for lab experiments. ethyl 4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-1-piperazinecarboxylate is relatively easy to synthesize, and it is stable under normal laboratory conditions. ethyl 4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-1-piperazinecarboxylate is also soluble in various solvents, which makes it easy to work with in the laboratory. However, ethyl 4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-1-piperazinecarboxylate has some limitations for lab experiments. ethyl 4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-1-piperazinecarboxylate is highly toxic, and it requires special handling and disposal procedures. ethyl 4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-1-piperazinecarboxylate is also expensive, which limits its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of ethyl 4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-1-piperazinecarboxylate. One direction is to investigate the potential of ethyl 4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-1-piperazinecarboxylate as a therapeutic agent for cancer and bacterial infections. Another direction is to study the mechanism of action of ethyl 4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-1-piperazinecarboxylate in more detail to gain a better understanding of its cellular targets. Additionally, future studies could focus on the development of new ethyl 4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-1-piperazinecarboxylate derivatives with improved potency and selectivity. Finally, future studies could investigate the potential of ethyl 4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-1-piperazinecarboxylate as a tool for studying various cellular processes.
Synthesemethoden
Ethyl 4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-1-piperazinecarboxylate is synthesized through a multi-step process that involves various chemical reactions. The first step involves the nitration of 4-fluoro-2-nitroaniline, which results in the formation of 4-fluoro-2,5-dinitroaniline. The second step involves the reduction of the nitro group to an amino group using sodium dithionite. The third step involves the reaction of the resulting amine with piperidine to form 4-fluoro-2-amino-5-(1-piperidinyl)aniline. The final step involves the reaction of 4-fluoro-2-amino-5-(1-piperidinyl)aniline with ethyl chloroformate and piperazine to form ethyl 4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-1-piperazinecarboxylate.
Eigenschaften
IUPAC Name |
ethyl 4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN4O4/c1-2-27-18(24)22-10-8-21(9-11-22)16-13-15(20-6-4-3-5-7-20)14(19)12-17(16)23(25)26/h12-13H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDHRPJHKREUEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5931444 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[2-(4-fluorobenzyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B5151754.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-2-furamide](/img/structure/B5151761.png)

![N-(3-fluorophenyl)-N'-{1-[1-(4-formylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5151779.png)
![N-benzyl-2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5151783.png)
![N-[2-(4-chlorophenoxy)ethyl]-N'-(2,3-dichlorophenyl)ethanediamide](/img/structure/B5151795.png)

![ethyl 4-{[3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}-1-piperidinecarboxylate](/img/structure/B5151808.png)


![2-(5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5151837.png)
![3-[1-(2-chlorobenzyl)-4-piperidinyl]-N-cyclopropylpropanamide](/img/structure/B5151847.png)
![N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide](/img/structure/B5151855.png)
![6-(6-methyl-2-pyridinyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5151862.png)